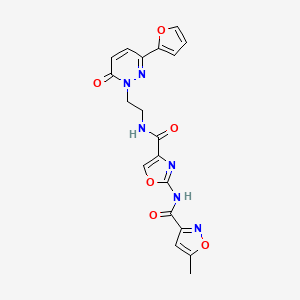

![molecular formula C23H22N2O5 B2915537 2-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxo-2,7-diazaspiro[3.5]nonane-5-carboxylic acid CAS No. 2385966-40-3](/img/structure/B2915537.png)

2-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxo-2,7-diazaspiro[3.5]nonane-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Organic Synthesis and Protection Strategies

The fluoren-9-ylmethoxycarbonyl (Fmoc) group is widely utilized for the protection of hydroxy groups in organic synthesis. It offers compatibility with a variety of acid- and base-labile protecting groups and can be selectively removed without affecting other sensitive functionalities. This feature is particularly advantageous in the synthesis of complex organic molecules, such as oligonucleotides and peptides, where selective deprotection is required (Gioeli & Chattopadhyaya, 1982). Additionally, research has shown that fluorene derivatives, including those with spirocyclic structures similar to the compound , can serve as intermediates in the synthesis of novel organic compounds. These include the development of new dipeptide synthons and the exploration of unique reactivity patterns, highlighting the versatility of fluorene-based compounds in synthetic organic chemistry (Suter, Stoykova, Linden, & Heimgartner, 2000).

Photochemical Properties and Applications

Fluorene derivatives are also of interest in photochemical studies. For example, the photochemical epoxidation of carbonyl groups using fluorene-based compounds demonstrates the potential for selective transformations under light irradiation, which is relevant for the development of photoresponsive materials and molecules (Schönberg, Singer, & Eckert, 1980). These studies lay the groundwork for further exploration of fluorene compounds in the design of light-activated processes and materials.

Material Science and Engineering

In materials science, fluorene-based compounds, including those with complex spirocyclic structures, have been explored for their unique properties. These compounds can serve as building blocks for advanced materials with potential applications in electronics, photonics, and as components of liquid scintillation counters. The ability of these compounds to undergo specific chemical transformations makes them valuable for designing materials with tailored properties (Barnett, Daub, Hayes, & Ott, 1960).

Safety and Hazards

特性

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonyl)-8-oxo-2,7-diazaspiro[3.5]nonane-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O5/c26-20-9-23(19(10-24-20)21(27)28)12-25(13-23)22(29)30-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18-19H,9-13H2,(H,24,26)(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCWDRXBYPUWSNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2(CC(=O)N1)CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chlorophenyl 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate](/img/structure/B2915459.png)

![Ethyl 2-[[(Z)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate](/img/structure/B2915461.png)

![1-{[1-(3,4-dimethoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine](/img/structure/B2915465.png)

![(Z)-8-(pyridin-3-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2915466.png)

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-phenoxypropanamide](/img/structure/B2915471.png)

![N-Methyl-N-[[(2S)-5-oxopyrrolidin-2-yl]methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2915473.png)